Androsterone glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

ADTG as a biomarker

Researchers are investigating the potential of ADTG as a biomarker for various conditions, including:

- Polycystic ovary syndrome (PCOS): Studies suggest that ADTG levels may be higher in women with PCOS compared to those without the condition. However, the reasons for this difference are not fully understood. )

- Acne: Some studies have shown that ADTG levels may be elevated in women with acne, particularly those with inflammatory lesions. This suggests that ADTG may play a role in the development of acne. )

Androsterone glucuronide is a significant metabolite of androsterone, a steroid hormone that plays a crucial role in human physiology. It is formed through the process of glucuronidation, where a glucuronic acid molecule is conjugated to androsterone, enhancing its solubility for excretion from the body. The molecular formula of androsterone glucuronide is C25H38O8, with a molar mass of approximately 466.56 g/mol . This compound is primarily found in human and monkey circulation, indicating its importance in the metabolism of androgens.

The formation of androsterone glucuronide occurs via a reaction catalyzed by specific enzymes known as UDP-glucuronosyltransferases. The general reaction can be summarized as follows:

This reaction facilitates the detoxification and elimination of androsterone from the body, primarily through urine .

Androsterone glucuronide has been identified as one of the major circulating metabolites of androgens in humans. It reflects the peripheral conversion of adrenal and gonadal precursors into active androgens under various physiological conditions. Notably, it accounts for about 93% of total androgen glucuronide derivatives in women, making it a potential biomarker for assessing androgenic activity, particularly in conditions like acne and hirsutism .

Additionally, while androsterone itself has weak androgenic properties, its glucuronide form may influence biological activity through enterohepatic recirculation after deconjugation in the gut .

The synthesis of androsterone glucuronide can be performed enzymatically using recombinant UDP-glucuronosyltransferase enzymes. These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to androsterone. In laboratory settings, this process can be optimized using various substrates and conditions to enhance yield and specificity .

Androsterone glucuronide has several applications, particularly in clinical biochemistry and endocrinology:

- Biomarker for Androgen Activity: It serves as an important marker for evaluating androgen levels in clinical settings, especially for diagnosing conditions related to hyperandrogenism.

- Pharmacokinetic Studies: Understanding its metabolism aids in drug development and understanding drug interactions involving steroid hormones.

- Research Tool: It is used in studies investigating steroid metabolism and hormonal regulation within various biological systems .

Research indicates that androsterone glucuronide interacts with various transporters involved in hepatic and renal clearance. Specifically, it has been shown to be a substrate for multiple efflux transporters such as MRP2 and MRP3. These interactions are crucial for understanding how this metabolite is processed within the body and its potential effects on androgen levels following deconjugation .

Androsterone glucuronide shares similarities with several other steroid metabolites. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Major Role | Unique Features |

|---|---|---|---|

| Androstenedione Glucuronide | C19H26O4 | Precursor to testosterone | Directly involved in testosterone synthesis |

| Testosterone Glucuronide | C22H30O4 | Active androgen metabolite | More potent androgenic effects than androsterone |

| Dihydrotestosterone Glucuronide | C21H30O4 | Potent androgen involved in male characteristics | Stronger androgenic activity compared to androsterone |

| Etiocholanolone Glucuronide | C19H30O4 | Metabolite of testosterone | Similar structure but different biological activity |

Androsterone glucuronide is unique due to its significant presence in human circulation compared to other species and its role as a primary marker for assessing androgenic activity in women .

Structural Characterization and Isomeric Forms

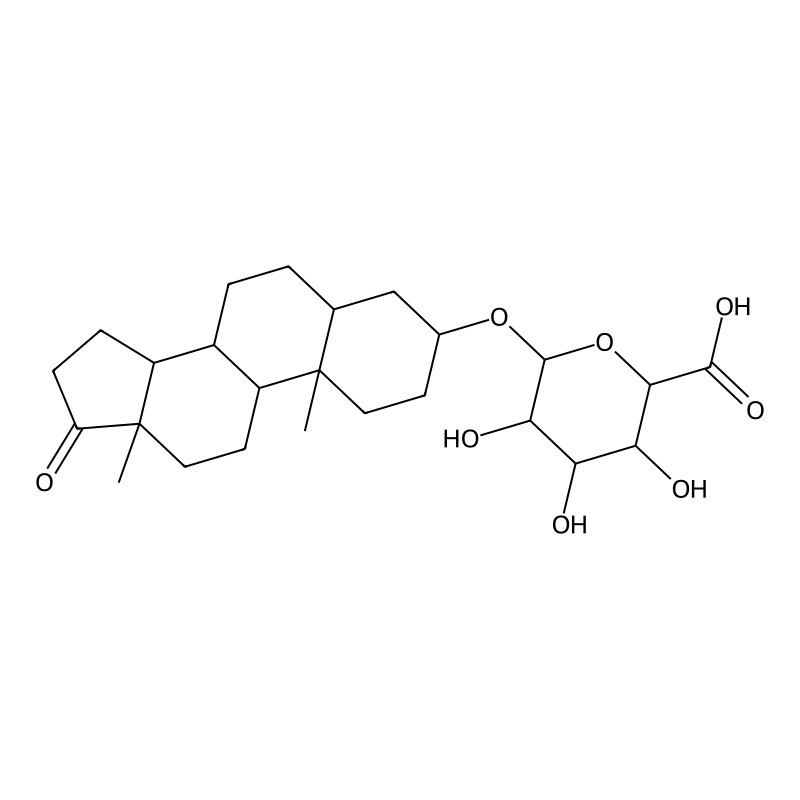

Androsterone glucuronide (C₂₅H₃₈O₈) is a steroid glucuronide conjugate formed via the covalent linkage of glucuronic acid to the hydroxyl group at the 3α-position of androsterone. Its IUPAC name, (2S,3S,4S,5R,6R)-6-{[(1S,2S,5R,7S,10R,11S,15S)-2,15-dimethyl-14-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-5-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid, reflects its tetracyclic steroidal core and β-D-glucopyranuronic acid moiety. The glucuronide group is attached through an O-glycosidic bond, conferring increased water solubility for renal excretion.

Key structural features include:

- Stereochemistry: The 3α-hydroxyl group of androsterone and the β-configuration of the glucuronic acid linkage are critical for enzymatic recognition.

- Isomeric Variants:

- 3α-Androsterone glucuronide: Predominant circulating form, synthesized by hepatic UDP-glucuronosyltransferases (UGTs).

- 3β-Androsterone glucuronide: Minor isomer produced in peripheral tissues, such as the prostate.

- 17-Oxo derivatives: Alternative glucuronidation at the 17-keto position occurs in <5% of cases.

The molecular weight (466.56 g/mol) and collision cross-section (209.2 Ų for [M+H]+) facilitate its detection via mass spectrometry.

Enzymatic Pathways: UDP-Glucuronosyltransferase Isoforms (UGT2B15/UGT2B17)

Androsterone glucuronidation is catalyzed primarily by UGT2B15 and UGT2B17, members of the uridine diphosphate-glucuronosyltransferase family. These enzymes exhibit distinct substrate preferences and kinetic properties:

| Substrate | UGT2B15 Km (μM) | UGT2B17 Km (μM) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| Androsterone | 3.1 | 0.4 | UGT2B17 > UGT2B15 |

| Dihydrotestosterone | 5.6 | 0.7 | UGT2B17 > UGT2B15 |

| Androstanediol | 8.9 | 1.0 | UGT2B17 > UGT2B15 |

Data derived from recombinant enzyme assays

- UGT2B17: Demonstrates higher affinity (lower Km) for androsterone and dihydrotestosterone, making it the principal conjugating enzyme in the liver. Its activity is 3-fold greater than UGT2B15 for 3α-androstanediol.

- UGT2B15: Preferentially glucuronidates 17β-hydroxysteroids and contributes to extrahepatic metabolism in the prostate and skin.

Genetic polymorphisms in UGT2B17 (e.g., gene deletions) reduce androsterone glucuronide production by 40–60%, underscoring its dominant role. Both isoforms require UDP-glucuronic acid as a cofactor and localize to the endoplasmic reticulum.

Tissue-Specific Synthesis: Hepatic vs. Peripheral Metabolism

Hepatic Synthesis

The liver accounts for >80% of systemic androsterone glucuronide production. Key features include:

- High UGT2B17 Expression: Hepatocytes express UGT2B17 at levels 5-fold higher than UGT2B15, enabling efficient conversion of androsterone (conversion rate: 5.8–13.2% per 0.5 mg tissue).

- Regulation by HNF1α: Hepatocyte nuclear factor 1α enhances UGT2B17 transcription, linking glucuronidation capacity to hepatic function.

Peripheral Synthesis

Extrahepatic tissues contribute minimally (<5%) but exhibit unique regulatory mechanisms:

- Prostate: UGT2B15 mediates local glucuronidation, converting 0.04–4.6% of androstanediol to glucuronides. Androgen receptor signaling upregulates UGT2B15, creating a feedback loop to limit intracellular DHT levels.

- Adipose Tissue: Subcutaneous and visceral fat express UGT2B15 at levels comparable to the prostate, potentially modulating androgen clearance in obesity.

- Skin: Scalp fibroblasts show low glucuronidation activity (0.07–0.4%), with UGT2B15 predominating over UGT2B17.

Interconversion with Active Androgens (Testosterone/Dihydrotestosterone)

The metabolic pathway leading to androsterone glucuronide formation begins with the conversion of testosterone to dihydrotestosterone through 5α-reductase activity [5] [15]. Dihydrotestosterone subsequently undergoes reduction to androsterone via 3α-hydroxysteroid dehydrogenase, which then serves as the substrate for glucuronidation [5] [18]. This sequential conversion represents a critical inactivation pathway that terminates the biological activity of potent androgens [18].

Research demonstrates that approximately 70% of plasma androsterone glucuronide originates from testicular androgen precursors in men, with the remaining portion derived from adrenal sources [7]. The marked increase in testosterone during puberty correlates strongly with elevations in both androsterone glucuronide and androstanediol glucuronide concentrations, confirming the direct metabolic relationship between active androgens and their glucuronidated metabolites [7] [25].

The conversion efficiency varies significantly between tissues, with hepatic glucuronyl transferase activity demonstrating apparent Michaelis-Menten constants of 3.1 μM and maximum velocity of 46 picomoles per mg per 30 minutes for androsterone [27]. This hepatic activity substantially exceeds that observed in peripheral tissues such as prostate and skin, where conversion rates range from 0.04-4.6% per 50 mg tissue per 120 minutes [27].

Table 1: Androsterone Glucuronide Transport Kinetics by MRP Transporters

| Transporter | Km (μM) | Affinity | Primary Location | Transport Direction | Role in Enterohepatic Circulation |

|---|---|---|---|---|---|

| MRP2 | >100 | Low | Liver (canalicular) | Into bile | Biliary excretion |

| MRP3 | <20 | High | Liver (basolateral), Intestine | Into blood | Systemic circulation |

Enterohepatic Recirculation Dynamics

Androsterone glucuronide participates in enterohepatic recirculation through a complex process involving biliary excretion, bacterial deconjugation, and subsequent reabsorption [4] [20]. Following conjugation in the liver, androsterone glucuronide is transported into bile via MRP2 transporters and delivered to the intestinal lumen [4] [9]. In the gut, bacterial β-glucuronidases hydrolyze the glucuronide bond, regenerating free androsterone that can be reabsorbed and potentially reconverted to active androgens [19] [20].

Studies utilizing radioactive testosterone demonstrate that the majority of biliary testosterone metabolites appear as glucuronides, confirming the quantitative importance of this pathway [4]. The deconjugation process is mediated by gut microbiota expressing β-glucuronidase enzymes, which utilize glucuronic acid as a carbon source through the Entner-Doudoroff pathway [20]. This bacterial activity varies significantly between individuals based on microbiome composition, diet, and other factors [19].

The enterohepatic circulation of androsterone glucuronide may contribute to maintaining circulating androgen levels through the regeneration of androsterone precursors [4] [20]. Recent research in mice suggests that normal microbiota can influence circulating testosterone levels, with adult male mice possessing normal microbiota displaying higher testosterone concentrations compared to germ-free animals [4]. The transfer of cecal contents from male to female mice resulted in elevated circulating testosterone in females, supporting the role of microbiota in androgen metabolism [4].

Hepatic uptake of recirculating androsterone glucuronide occurs primarily through organic anion transporting polypeptides OATP1B1 and OATP1B3 [8]. OATP1B3 demonstrates preferential transport of androsterone glucuronide with apparent selectivity exceeding 68% compared to other glucuronide metabolites [8]. The kinetic parameters for OATP1B3-mediated uptake show a Km value of 29.3 μM for androsterone glucuronide, indicating moderate affinity transport [8].

Tissue-Specific Inactivation Mechanisms via MRP2/MRP3 Transport

The cellular efflux of androsterone glucuronide represents a critical mechanism for androgen inactivation, mediated primarily by multidrug resistance-associated proteins MRP2 and MRP3 [4] [9]. These transporters exhibit distinct kinetic properties and tissue distribution patterns that determine the fate of androsterone glucuronide in different anatomical compartments [4] [24].

MRP3 demonstrates superior affinity for androsterone glucuronide transport compared to MRP2, with Km values below 20 μM versus greater than 100 μM respectively [4] [9]. This high-affinity transport by MRP3 occurs predominantly at the basolateral membrane of hepatocytes and intestinal cells, facilitating the movement of androsterone glucuronide into systemic circulation [4]. In contrast, MRP2 operates at the apical membrane with lower affinity but higher capacity, primarily directing glucuronide conjugates toward biliary excretion [4] [9].

The tissue-specific distribution of these transporters creates distinct metabolic compartments for androgen inactivation [4]. In liver, androsterone glucuronide formed by hepatic UGT enzymes can be effluxed either into bile via MRP2 or into sinusoidal blood via MRP3 [4] [9]. The balance between these pathways determines whether the glucuronide enters enterohepatic circulation or proceeds directly to renal elimination [4].

Table 2: Tissue-Specific Metabolism of Androsterone Glucuronide

| Tissue | Glucuronidation Activity | Primary UGT Enzymes | Relative Contribution |

|---|---|---|---|

| Liver | High | UGT2B7, UGT2B15, UGT2B17 | Major (>80%) |

| Kidney | Moderate | UGT2B7 | Minor |

| Intestine | Low | UGT2B17 | Minor |

| Skin | Very Low | UGT2B15, UGT2B17 | Minor |

| Prostate | Very Low | UGT2B15, UGT2B17 | Minor |

In kidney, androsterone glucuronide elimination occurs primarily through MRP2-mediated transport into urine, with additional contribution from MDR1 for certain glucuronide metabolites [4] [9]. The renal handling of androsterone glucuronide represents the terminal elimination pathway, removing conjugated metabolites from systemic circulation [4]. Quantitative proteomics analysis reveals that MRP2 abundance in kidney significantly exceeds that of other efflux transporters, consistent with its dominant role in renal glucuronide elimination [4].

The intestinal handling of androsterone glucuronide involves both absorption and secretion processes [4]. MRP3 contributes most significantly to the efflux of androsterone glucuronide in intestinal tissues, potentially facilitating the movement of absorbed glucuronides from enterohepatic circulation back into systemic circulation [4] [9]. This process may represent a regulatory mechanism that limits the local accumulation of deconjugated androgens in intestinal tissues [4].

Table 3: Reference Levels of Androsterone Glucuronide in Humans

| Population | Serum Concentration (nmol/L) | Notes |

|---|---|---|

| Adult Males | 107-179 | Higher in Caucasians vs. Chinese |

| Adult Females | 81-173 | Higher in Caucasians vs. Chinese |

| Prepubertal Boys (3-11 yr) | 0.68-2.25 ng/mL | Increases with age |

| Pubertal Boys (11-16 yr) | 2.25+ ng/mL | Further increases during puberty |

Liquid chromatography-tandem mass spectrometry represents the gold standard for androsterone glucuronide quantification, offering superior specificity and sensitivity compared to traditional analytical approaches [1] [2]. Contemporary LC-MS/MS protocols demonstrate exceptional analytical performance with detection limits routinely achieving sub-nanogram per milliliter concentrations.

The electrospray ionization interface operates predominantly in negative ionization mode for androsterone glucuronide detection, capitalizing on the presence of the glucuronic acid moiety which readily deprotonates to form stable [M-H]⁻ molecular ions [3] [4]. Multiple reaction monitoring transitions typically utilize the precursor ion at m/z 465 fragmenting to characteristic product ions at m/z 289 and m/z 113, corresponding to the loss of glucuronic acid (176 Da) and subsequent fragmentation patterns [5] [6].

Chromatographic separation employs reversed-phase C18 columns with gradient elution systems utilizing acetonitrile and aqueous phases containing formic acid or ammonium formate buffers [1] [5]. Run times typically range from 6 to 15 minutes, with androsterone glucuronide eluting between 3 to 8 minutes depending on gradient conditions and column specifications [1] [3].

| Study | Column Type | Mobile Phase System | Run Time (min) | LLOQ (ng/mL) | Linear Range |

|---|---|---|---|---|---|

| Fabregat-Cabello et al. 2019 [1] | C18 | Acetonitrile:water gradient | 6 | 0.059 | 0.1-25 μg/L |

| Trontelj et al. 2015 [5] | C18 | Acetonitrile:water with formic acid | 6 | 0.100 | 0.1-25 ng/mL |

| Wang et al. 2021 [6] | C18 | Acetonitrile:water with formic acid | 8 | 21.4 | 21.4-5000 nmol/L |

| Pozo et al. 2008 [3] | C18 | Acetonitrile:water | Not specified | 1.000 | 1-100 ng/mL |

Method validation parameters consistently demonstrate excellent analytical performance across multiple studies. Intraday and interday precision values typically remain below 15% coefficient of variation, with accuracy measurements falling within 85-115% of nominal concentrations [1] [5] [3]. The linear dynamic range spans three to four orders of magnitude, enabling quantification across physiological and pathological concentration ranges [2] [7].

Matrix effects represent a critical consideration in LC-MS/MS analysis, with signal suppression or enhancement potentially affecting quantitative accuracy [8]. Contemporary protocols address these challenges through the incorporation of stable isotope-labeled internal standards, such as androsterone-d4 glucuronide, which compensate for matrix-induced variations in ionization efficiency [9] [10].

Solid-Phase Extraction vs. Protein Precipitation Techniques

Sample preparation methodologies significantly influence analytical performance, recovery, and method robustness in androsterone glucuronide quantification. The two predominant approaches, solid-phase extraction and protein precipitation, exhibit distinct advantages and limitations that must be carefully evaluated for specific analytical requirements.

Solid-phase extraction protocols typically employ hydrophilic-lipophilic balanced sorbents or C18 reversed-phase materials, effectively removing protein and phospholipid interferences while maintaining high analyte recovery [11] [12] [13]. The extraction process involves sample conditioning, analyte loading, washing to remove interfering compounds, and selective elution using organic solvents [14] [15]. Recovery rates for androsterone glucuronide consistently exceed 80% across multiple studies, with minimal matrix effects observed in subsequent LC-MS/MS analysis [5] [12].

| Parameter | Solid-Phase Extraction | Protein Precipitation |

|---|---|---|

| Protein Removal Efficiency | >95% | 80-90% |

| Phospholipid Removal | Excellent | Poor |

| Matrix Effects | Minimal | Significant |

| Recovery (%) | 80-120 | 50-90 |

| Processing Time (min) | 30-60 | 5-15 |

| Cost per Sample | $2-5 | $0.5-1 |

| Automation Compatibility | High | Very High |

Protein precipitation represents a simpler, more cost-effective approach utilizing organic solvents such as acetonitrile or methanol to denature and precipitate serum proteins [16] [17]. The typical protocol involves adding three volumes of precipitation solvent to one volume of biological sample, followed by vortex mixing and centrifugation [18] [19]. While this approach offers significant advantages in terms of throughput and cost, it provides limited clean-up capability and retains numerous matrix components that can interfere with chromatographic performance [16] [20].

The comparative analysis reveals that solid-phase extraction delivers superior sample clean-up with minimal matrix interference, resulting in improved chromatographic performance and reduced ion suppression [21] [20]. However, protein precipitation offers advantages in high-throughput applications where cost and processing time are primary considerations [17] [22]. The choice between methodologies must balance analytical requirements, sample throughput, and economic constraints specific to each analytical laboratory [16] [18].

Comparative Sensitivity Analysis of Immunoassays vs. Mass Spectrometry

The analytical landscape for androsterone glucuronide quantification encompasses both immunoassay-based techniques and mass spectrometric approaches, each offering distinct performance characteristics that influence their suitability for specific applications. A comprehensive comparison reveals significant differences in sensitivity, specificity, and practical implementation considerations.

Mass spectrometry-based methods, particularly LC-MS/MS, demonstrate superior analytical sensitivity with detection limits ranging from 0.05 to 1.0 ng/mL for androsterone glucuronide [1] [5] [3]. This exceptional sensitivity enables quantification at physiologically relevant concentrations, supporting clinical applications in endocrine disorders and research investigations [23] [7]. The dynamic range typically spans four to five orders of magnitude, eliminating the need for sample dilution across most concentration ranges encountered in biological specimens [2] [24].

| Analytical Method | Detection Limit (ng/mL) | Dynamic Range (orders) | Cross-reactivity | Specificity | Precision (CV%) |

|---|---|---|---|---|---|

| LC-MS/MS | 0.05-1.0 | 4-5 | Minimal | Excellent | <10 |

| ELISA | 5-25 | 2-3 | High | Poor | 10-20 |

| Radioimmunoassay | 1-10 | 2-3 | Moderate | Moderate | 10-15 |

| Chemiluminescent Immunoassay | 2-15 | 2-3 | Moderate | Moderate | 8-15 |

Immunoassay methodologies, including enzyme-linked immunosorbent assay (ELISA), radioimmunoassay, and chemiluminescent immunoassays, exhibit higher detection limits ranging from 1 to 25 ng/mL [25] [26] [27]. While these sensitivity levels remain adequate for many clinical applications, they may prove insufficient for research applications requiring ultra-low detection capabilities or for monitoring subjects with low baseline steroid concentrations [28] [29].

Cross-reactivity represents a fundamental limitation of immunoassay approaches, with antibodies potentially recognizing structurally similar steroid compounds [23] [30] [26]. For androsterone glucuronide immunoassays, significant cross-reactivity has been documented with related steroid glucuronides and sulfates, potentially leading to overestimation of analyte concentrations [27] [29]. In contrast, mass spectrometry-based methods exhibit minimal cross-reactivity due to their ability to distinguish compounds based on exact mass and fragmentation patterns [2] [23].

The specificity advantage of mass spectrometry becomes particularly pronounced in complex biological matrices where multiple structurally related compounds may be present [23] [28]. LC-MS/MS methods can simultaneously quantify androsterone glucuronide alongside other steroid metabolites without interference, enabling comprehensive steroid profiling from a single analytical run [7] [24] [31].

Precision characteristics demonstrate superior performance for mass spectrometry approaches, with coefficient of variation values typically below 10% compared to 8-20% for immunoassay methods [1] [23] [28]. This enhanced precision translates to improved reliability in longitudinal monitoring and research applications where small concentration changes may be clinically significant [7] [32].

Matrix interference effects differ substantially between methodologies, with immunoassays demonstrating greater susceptibility to endogenous interferents and sample matrix effects [23] [28]. Mass spectrometry approaches, particularly when coupled with appropriate sample preparation techniques, exhibit minimal matrix interference and can accommodate a wider range of sample types and conditions [8] [20].